6-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2-thione
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Overview
Description
6-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2-thione is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a unique structure with a nitrophenyl and a tolyl group attached to a triazine-thione core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2-thione typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-nitroaniline with p-tolyl isothiocyanate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the triazine-thione ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles, such as solvent recycling and energy-efficient processes, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2-thione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles such as amines or alcohols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, bases like sodium hydride.
Cyclization: Various cyclizing agents depending on the desired product.
Major Products Formed
Reduction: 3-(4-Amino-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione.
Substitution: Various substituted triazine derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
6-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2-thione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazine-thione core can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: Another class of nitrogen-containing heterocycles with similar biological activities.
Tetrazines: Known for their applications in materials science and as bioorthogonal reagents.
Thiadiazines: Similar in structure but with sulfur atoms, used in pharmaceuticals and agrochemicals.
Uniqueness
6-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2-thione is unique due to its specific substitution pattern and the presence of both nitro and thione groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
6-(4-methylphenyl)-3-(4-nitrophenyl)-1,4-dihydro-1,3,5-triazine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-2-4-12(5-3-11)15-17-10-19(16(23)18-15)13-6-8-14(9-7-13)20(21)22/h2-9H,10H2,1H3,(H,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRFWLDCIJBCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NCN(C(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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